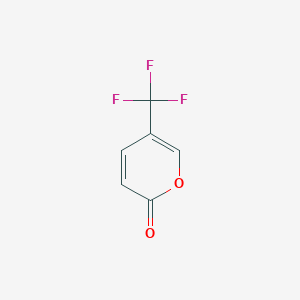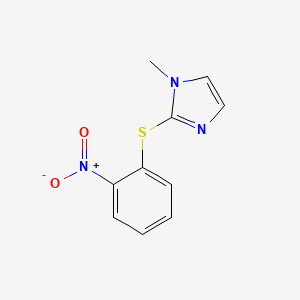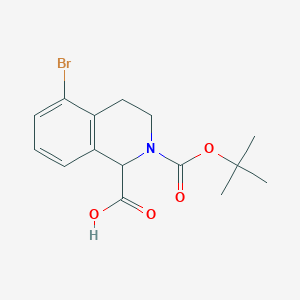
Serine, 3-ethoxy-O-ethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serine, 3-ethoxy-O-ethyl-, ethyl ester is an organic compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is a derivative of propanoic acid and is characterized by the presence of an amino group and two ethoxy groups attached to the propanoate backbone. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Serine, 3-ethoxy-O-ethyl-, ethyl ester can be synthesized through the reaction of diethyl malonate with chloroacetic acid in the presence of a base catalyst . The reaction typically involves the following steps:
Formation of the intermediate: Diethyl malonate reacts with chloroacetic acid to form an intermediate compound.
Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group.
Esterification: The final step involves esterification to form ethyl 2-amino-3,3-diethoxypropanoate.
Industrial Production Methods
Industrial production of ethyl 2-amino-3,3-diethoxypropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Serine, 3-ethoxy-O-ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Serine, 3-ethoxy-O-ethyl-, ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3,3-diethoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Serine, 3-ethoxy-O-ethyl-, ethyl ester can be compared with other similar compounds such as:
Ethyl 3,3-diethoxypropanoate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
Diethyl malonate: A precursor in the synthesis of ethyl 2-amino-3,3-diethoxypropanoate, it has different reactivity due to the absence of the amino group.
Chloroacetic acid: Another precursor, it is more reactive due to the presence of the chloro group.
This compound is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
ethyl 2-amino-3,3-diethoxypropanoate |
InChI |
InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3 |
Clé InChI |
LRUJOFUURXUABL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(=O)OCC)N)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate](/img/structure/B8699405.png)


![8-Oxabicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B8699428.png)










